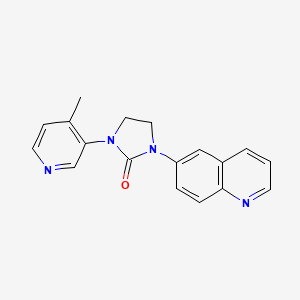
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one
描述
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a quinoline ring, and an imidazolidinone moiety
属性
分子式 |
C18H16N4O |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
1-(4-methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H16N4O/c1-13-6-8-19-12-17(13)22-10-9-21(18(22)23)15-4-5-16-14(11-15)3-2-7-20-16/h2-8,11-12H,9-10H2,1H3 |
InChI 键 |
NEFVVCHUAQFFEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the imidazolidinone ring under specific conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
化学反应分析
Types of Reactions: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated pyridine derivatives.
科学研究应用
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and cancer progression .
相似化合物的比较
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidine: Similar structure but lacks the carbonyl group in the imidazolidinone ring.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups attached to the ring.
Uniqueness: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


